molecular formula C16H11NO3 B1461287 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid CAS No. 35975-92-9

4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid

Cat. No.: B1461287
CAS No.: 35975-92-9
M. Wt: 265.26 g/mol
InChI Key: FXZLLHCNBYFLAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid is a chemical compound based on the privileged 4-hydroxyquinolinone scaffold, a structure recognized for its broad spectrum of biological activities and significant value in medicinal chemistry research . Quinoline and quinolinone derivatives are extensively investigated for their antibacterial, anticancer, anti-inflammatory, and antiviral properties . Specifically, this compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its structure is closely related to potent quinolinone-3-carboxamide derivatives that have demonstrated promising activity as inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a prominent target in anticancer drug discovery for cancers such as colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) . The 4-hydroxyquinolin-2-one core is also a fundamental building block for multi-target agents, with derivatives showing combined lipoxygenase (LOX) inhibitory and antioxidant activity, which is relevant for researching inflammation and oxidative stress-related diseases . Furthermore, the quinoline motif is a classic scaffold in the development of dihydroorotate dehydrogenase (DHODH) inhibitors, which are relevant in oncology and immunology . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-oxo-6-phenyl-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-15-12-8-11(10-4-2-1-3-5-10)6-7-14(12)17-9-13(15)16(19)20/h1-9H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZLLHCNBYFLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Isatine Derivatives

  • Open Loop Condensation In a reaction vessel, combine isatin, a highly basic substance (such as sodium hydroxide, sodium methylate, potassium hydroxide, sodium ethylate, or potassium tert-butoxide), and water. Stir the mixture at 25-35°C, then add acetone and reflux for 5-15 hours. Cool the mixture, adjust the pH to 5-6, and filter to obtain 2-toluquinoline-4-carboxylic acid.
  • Addition Reaction Add 2-toluquinoline-4-carboxylic acid and phenyl aldehyde to a reaction vessel, warm to 95-105°C, and react for 1-6 hours. Filter and dry to obtain 2-vinyl-4-quinoline carboxylic acid monohydrate.
  • Dehydration In a reaction vessel, add 2-vinyl-4-quinoline carboxylic acid monohydrate and diacetyl oxide, warm to 115-125°C, and react for 2-8 hours. Filter and dry to obtain 2-vinyl-4-quinoline carboxylic acid.
  • Oxidation Add 2-vinyl-4-quinoline carboxylic acid, potassium permanganate solution, and sodium hydroxide solution to a reaction vessel. React under 35-45°C for 2-8 hours, filter, and acidify with hydrochloric acid to pH 1-2. Allow to stand overnight, filter, and dry to obtain quinoline-2,4-dicarboxylic acid.
  • Decarboxylation Add quinoline-2,4-dicarboxylic acid and m-xylene to a reaction vessel, reflux, and cool to room temperature. Filter to obtain Cinchonic Acid.

Doebner Reaction

The Doebner reaction, a three-component coupling of arylaldehyde, p-amino-acetophenone, and phenyl pyruvic acid, can synthesize substituted quinolines. Claisen Schmidt condensation with aldehydes in the presence of sodium hydroxide yields 2,3-diary-6-acetyl-quinoline-4-carboxylic acids.

Vilsmeier-Haack Formylation

Vilsmeier-Haack formylation of 3-(4-hydroxy-1-methyl-2-oxo-(1H)-quinolin-3-yl)-3-oxopropanoic acid produces 4-hydroxy-6-methyl-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde.

Synthesis of Quinazoline Derivatives

A one-pot three-component condensation reaction of (2‐amino‐phenyl)‐oxo‐acetic acid sodium salt (obtained from the hydrolysis of isatin) with ammonium acetate and 3‐nitrobenzaldehyde can be used to synthesize 2‐(3‐nitro‐phenyl)‐quinazoline‐4‐carboxylic acid.

Experimental Examples and Data

Example 1: Preparation of 2-toluquinoline-4-carboxylic acid

Ingredient Amount
Isatin 25g (0.17mol)
Sodium Hydroxide 54.4g (1.36mol)
Water 110ml
Acetone Appropriate amount
Conditions: 25-35°C, 10 hours reflux
Yield: 31.5g (99%)
Melting point: 238-240 °C

NMR Data: 1H-NMR(400MHz, DMSO-d6/ppm): \$$ \delta \$$ 8.127(7, 1H, ddd, J=7.256, J=1.845, J=0.594), 7.692(8, 1H, ddd, J=7.658, J=7.256, J=1.862), 7.574(9, 1H, ddd, J=8.323, J=7.658, J=1.845), 8.468(10, 1H, dddd, J=8.323, J=1.862, J=1.511, J=0.594), 8.418(13, 1H, d, J=1.511), 2.587(14, 3H)

Example 2: Preparation of 2-vinyl phenyl-4-quinoline carboxylic acid monohydrate

Ingredient Amount
2-toluquinoline-4-carboxylic acid 7.5g (0.04mol)
Phenyl aldehyde 24ml (0.24mol)
Conditions: 100 °C, 3 hours
Yield: 10g (85%)
Melting point: 294-295 °C

PMR Data: (d6-DMSO): \$$ \delta \$$ 8.08(d, 8-H, 3J 8-H, 7-H=8.5Hz), 8.23(s, 3-H), 8.62ppm(d, 5-H, 3J 5-H, 6-H=8.3Hz)

Example 3: Preparation of 2-vinyl-4-quinoline carboxylic acid

Ingredient Amount
2-vinyl-4-quinoline carboxylic acid monohydrate 21g (0.07mol)
Diacetyl oxide 350ml (3.7mol)
Conditions: 120 °C, 5 hours
Yield: 18.41g (93.4%)
Melting point: 295-296 °C

IR Data: 2480cm-1(OH), 965cm-1(C=CH-trans)

Example 4: Preparation of quinoline-2,4-dicarboxylic acid

Ingredient Amount
2-vinyl-4-quinoline carboxylic acid 12g (0.044mol)
Potassium permanganate solution 12g potassium permanganate (0.076mol), 180ml 3mol/L sodium hydroxide solution
Conditions: 35-45 °C, 5 hours
Yield: 8.9g (94%)
Melting point: 245-246 °C

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield hydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit enhanced biological activities and improved pharmacological properties.

Scientific Research Applications

4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Quinolinecarboxylic Acid Derivatives

Structural Analogues and Similarity Scores

Several structurally related compounds have been identified with varying substitution patterns (Table 1). Key analogues include:

Compound Name CAS Number Substituent Positions Similarity Score Source
6-Hydroxy-2-methylquinoline-4-carboxylic acid 50741-53-2 2-CH3, 4-COOH, 6-OH 0.75
4-Hydroxyquinoline-3-carboxylic acid 34785-11-0 3-COOH, 4-OH 0.90
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid 343-10-2 3-COOH, 4-OH, 6-F 0.76
2-Hydroxy-6-methyl-3-phenylquinoline-4-carboxylic acid - 2-OH, 3-Ph, 4-COOH, 6-CH3 -

Table 1. Structural analogues of 4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid. Similarity scores are derived from cheminformatics analyses.

  • Key Structural Differences: Position of Hydroxyl Group: The hydroxyl group at position 4 in the target compound distinguishes it from analogues like 2-hydroxy derivatives (e.g., 2-hydroxy-6-methyl-3-phenylquinoline-4-carboxylic acid) . This positional variation impacts hydrogen-bonding capacity and solubility. Substituent Effects: Fluorine or methyl groups at position 6 (e.g., 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid) enhance lipophilicity compared to the phenyl group in the target compound .
Antitumor Activity
  • NSC 368390 (DuP-785): A 4-quinolinecarboxylic acid derivative with 6-fluoro and 3-methyl substituents demonstrated potent antitumor activity against human colon carcinomas (98% growth inhibition at 25 mg/kg) . The target compound’s phenyl group at position 6 may reduce water solubility but enhance target specificity compared to fluoro-substituted analogues.
Antioxidant Activity
  • 2-Hydroxy-3-phenyl-6-substituted derivatives (e.g., 17a) showed moderate antioxidant activity in radical scavenging assays . The 4-hydroxy group in the target compound may improve redox activity due to increased resonance stabilization.
Antibacterial Activity
  • 2-Phenylquinoline-4-carboxylic acids exhibited activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) . The absence of a 2-phenyl group in the target compound suggests divergent mechanisms of action.

Physicochemical Properties

  • Solubility: Substituents like trifluoromethoxy (e.g., 2-Phenyl-6-trifluoromethoxyquinoline-4-carboxylic acid) reduce aqueous solubility compared to hydroxyl or carboxylic acid groups .
  • Stability : The 4-hydroxy group in the target compound may increase susceptibility to oxidation relative to halogenated analogues (e.g., 6-chloro derivatives) .

Biological Activity

4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

  • IUPAC Name : 4-Hydroxy-6-phenylquinoline-3-carboxylic acid
  • Molecular Formula : C15H11NO3
  • Molecular Weight : 253.25 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown significant antiproliferative effects on various cancer cell lines, particularly colorectal cancer cells.

Cell Line IC50 (µM)
Caco-2 (Colorectal)37.4
HCT-116 (Colon)8.9

These findings suggest that the compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression, such as the PI3K/AKT pathway .

The mechanism by which this compound exerts its biological effects involves interaction with molecular targets within cancer cells. For instance, it has been observed to significantly reduce the expression of key genes involved in cell survival and proliferation, including PI3K and AKT, while increasing the expression of pro-apoptotic genes such as BAD .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the quinoline structure can enhance or diminish its efficacy against cancer cells. For example, derivatives with different substituents on the phenyl ring have been synthesized and evaluated for their antiproliferative activity, indicating that structural changes can significantly impact biological outcomes .

Case Studies

  • Colorectal Cancer Study : A study investigated the effects of various quinoline derivatives on Caco-2 and HCT-116 cell lines. The results indicated that compounds similar to this compound exhibited potent inhibitory effects on cell growth, with IC50 values suggesting strong potential for therapeutic development against colorectal cancer .
  • Molecular Docking Studies : Molecular docking studies have shown that this compound can effectively bind to the active site of PI3Kα, a critical enzyme in cancer signaling pathways. This binding disrupts normal signaling processes, leading to reduced cell viability in treated cancer cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-hydroxyquinoline-3-carboxylic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted isatins with phenylacetic acid derivatives under high-temperature (200°C) and basic conditions (e.g., sodium acetate) to form quinoline intermediates .
  • Step 2 : Hydrolysis of ester groups using NaOH/MeOH (e.g., 10% aqueous NaOH) to yield carboxylic acid derivatives .
  • Optimization : Reaction efficiency can be improved by adjusting solvents (e.g., diphenyl ether for cyclization) and monitoring progress via TLC .

Q. Which spectroscopic techniques are most reliable for characterizing 4-hydroxyquinoline-3-carboxylic acid derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Critical for confirming regiochemistry and substituent positions (e.g., ¹H-NMR for aromatic protons and ¹³C-NMR for carbonyl groups) .
  • IR Spectroscopy : Identifies functional groups (e.g., broad peaks at ~1685 cm⁻¹ for carboxylic acid C=O stretching) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and detects halogen isotopic patterns (e.g., chlorine doublets) .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of 4-hydroxyquinoline-3-carboxylic acid derivatives be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups like -Cl or -CF₃ at position 6 enhance antimicrobial activity) .
  • Assay Validation : Use standardized protocols (e.g., ABTS radical scavenging for antioxidant activity) to minimize variability .
  • Dose-Response Analysis : Test compounds across a concentration gradient to identify IC₅₀ discrepancies caused by assay sensitivity .

Q. What strategies are effective for optimizing regioselectivity in the synthesis of substituted 4-hydroxyquinoline-3-carboxylic acids?

  • Methodological Answer :

  • Directed Metalation : Use directing groups (e.g., -OCH₃ at position 6) to control electrophilic substitution patterns .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to prevent unwanted side reactions .
  • Computational Modeling : Predict regioselectivity using DFT calculations to evaluate transition-state energies .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of quinoline derivatives?

  • Methodological Answer :

  • Solubility Profiling : Compare results across solvents (e.g., DMSO vs. aqueous buffers) and pH conditions .
  • Accelerated Stability Studies : Expose compounds to heat, light, or humidity to identify degradation pathways .
  • Cross-Validation : Replicate experiments using independent synthetic batches and analytical instruments (e.g., HPLC purity >95%) .

Safety and Handling

Q. What are the critical safety protocols for handling 4-hydroxyquinoline-3-carboxylic acid derivatives in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation of vapors (e.g., during SOCl₂-mediated acyl chloride formation) .
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-phenyl-3-quinolinecarboxylic acid

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